Monosodium phosphate

Catalog No.
S005021
CAS No.
7558-80-7
M.F
Anhydrous: NaH2PO4; Monohydrate: NaH2PO4· H2O; Dihydrate: NaH2PO4· 2H2O
NaH2PO4
H2NaO4P
M. Wt
119.977 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monosodium phosphate

CAS Number

7558-80-7

Product Name

Monosodium phosphate

IUPAC Name

sodium;dihydrogen phosphate

Molecular Formula

Anhydrous: NaH2PO4; Monohydrate: NaH2PO4· H2O; Dihydrate: NaH2PO4· 2H2O
NaH2PO4
H2NaO4P

Molecular Weight

119.977 g/mol

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1

InChI Key

AJPJDKMHJJGVTQ-UHFFFAOYSA-M

SMILES

OP(=O)(O)[O-].[Na+]

Solubility

121 g/L
Freely soluble in water. Insoluble in ethanol or ether
487 mg/mL at 25 °C
In water, 85 g/100 mL

Synonyms

dibasic sodium phosphate, anhydrous, disodium acid phosphate, disodium hydrogen phosphate, disodium hydrogen phosphate anhydrous, monosodium dihydrogen phosphate, neutral sodium hydrogen phosphate, phosphoric acid, disodium salt, phosphoric acid, disodium salt, 32P-labeled, phosphoric acid, disodium salt, anhydrous, phosphoric acid, disodium salt, dodecahydrate, phosphoric acid, disodium salt, heptahydrate, phosphoric acid, monosodium salt, phosphoric acid, monosodium salt, anhydrous, phosphoric acid, sodium (2:3) salt, phosphoric acid, sodium salt, phosphoric acid, trisodium salt, phosphoric acid, trisodium salt , 32P-labeled, phosphoric acid, trisodium salt , dodecahydrate, sodium biphosphate, sodium dihydrogen orthophosphate, sodium dihydrogen phosphate, sodium hydrophosphate, sodium phosphate, sodium phosphate monobasic anhydrous, sodium phosphate, dibasic, sodium phosphate, dibasic (anhydrous), sodium phosphate, disodium salt, sodium phosphate, monobasic, sodium phosphate, monobasic anhydrous, sodium phosphate, tribasic, sodium phosphate, tribasic, dodecahydrate, trisodium phosphate, trisodium phosphate dodecahydrate

Canonical SMILES

[H+].[H+].[O-]P(=O)([O-])[O-].[Na+]

Description

The exact mass of the compound Monosodium phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 121 g/lfreely soluble in water. insoluble in ethanol or ether487 mg/ml at 25 °cin water, 85 g/100 ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. It belongs to the ontological category of sodium phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Buffering Agent

One of the most common uses of monosodium phosphate is as a buffer in biological experiments. Buffers help maintain a constant pH (acidity or alkalinity) in a solution, which is crucial for many biological processes. Monosodium phosphate, along with its conjugate base disodium phosphate (Na2HPO4), forms a buffer system that can effectively maintain a pH range between 5.0 and 8.0 . This range is particularly important for studying enzymes, proteins, and other biomolecules that are sensitive to changes in pH.

Inorganic Phosphate Source

Monosodium phosphate serves as a source of inorganic phosphate (Pi) in cell culture media. Phosphate plays a vital role in various cellular functions, including energy metabolism, signal transduction, and macromolecule synthesis . Researchers often supplement cell culture media with monosodium phosphate to ensure optimal growth and function of cultured cells.

Precipitating Agent

Monosodium phosphate can be used to precipitate certain proteins and other biomolecules from solution. This precipitation allows for the isolation and purification of these molecules for further analysis. The specific precipitation conditions depend on the target molecule and the desired level of purity .

Research on Mineral Interactions

Monosodium phosphate is also used in research investigating the interactions between minerals and other substances. For example, scientists might study how monosodium phosphate affects the bioavailability of metals in soil or the formation of mineral deposits .

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; Liquid; PelletsLargeCrystals
A white odourless, slightly deliquescent powder, crystals or granules

Color/Form

Colorless, monoclinic crystals
White crystalline powde

Density

2360 kg/cu m

Odor

Odorless

Melting Point

Decomposes at 75
60 °C
200 °C (decomposes)

UNII

KH7I04HPUU

Related CAS

7632-05-5 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 604 of 642 companies (only ~ 5.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used to treat constipation or to clean the bowel before a colonoscopy [FDA Label].
FDA Label

Therapeutic Uses

Visicol Tablets are indicated for cleansing of the colon as a preparation for colonoscopy in adults 18 years of age or older. /Included in US product label; sodium phosphate, monobasic, monohydrate and sodium phosphate, dibasic anhydrous/
To determine whether phosphate supplementation, started soon after birth in adequate quantity, would prevent rickets in very low birth weight infants with prenatal deficiency of phosphate, 40 neonates were given an initial dose of 50 mg/day of phosphate administered as a mixture of 189 g of sodium phosphate dibasic (disodium hydrogen phosphate) and 82 g of sodium phosphate monobasic (sodium dihydrogen phosphate) made up to 2 liters with single strength chloroform water or placebo (single strength chloroform water). Supplementation was increased to 37.5 mg every 12 hr if the plasma phosphate concentration remained less than 1.5 mmol/L after one wk. Results showed that no infant receiving phosphate supplements had radiological evidence of rickets whereas bone changes were apparent in 42% of the control group. It was concluded that prenatal deficiency of phosphate, due to placental insufficiency, can be corrected by phosphate supplementation, thereby preventing rickets of prematurity.
The objective of this study was to determine the safety and efficacy of 0.15 mmol/kg phosphorus (PHOS), administered intravenously as sodium or potassium phosphate over 120 minutes, in the treatment of adults suffering from severe hypophosphatemia. Severe hypophosphatemia was defined as a serum PHOS concentration of /LE/ 1.5 mg/dL. Exclusion criteria were renal impairment and hypercalcemia. Patient assessments included mental status, heart rate, and blood pressure. The timing of post-infusion serum PHOS sampling was at physician discretion. Six men and four women were enrolled in the study. During the study period, the only parenteral PHOS administered was the study dose. There were no patient adverse events associated with PHOS administration. One patient who received potassium phosphates had an elevated post-infusion serum potassium (5.2 mEq). Serum PHOS increased above the study criteria for severe hypophosphatemia in all ten patients, although nine patients received concomitant oral PHOS supplements. The dosing of intravenous sodium or potassium phosphate in the treatment of patients with severe hypophosphatemia is empiric. Historical evidence of toxicity has caused dosing recommendations to be low and slow. These data demonstrate the safety of a moderate PHOS dose when administered over two hours to adults, as measured by patient mental status, vital signs, and blood chemistry analysis.
Sixty patients were randomly divided into three groups of 20 each. Each group was submitted to a bowel preparation with one of the following solutions: 10% manitol, sodium picosulfate or sodium phosphate. The parameters evaluated were: taste, tolerance, associated side effects and quality of cleansing. Postural blood pressure and pulse rate as well as serum sodium, potassium, calcium and phosphate were compared. ... Sodium phosphate and 10% manitol solutions provided superior results in terms of colon cleansing compared to sodium picosulfate solution...
Oral phosphosoda is increasingly being used as a bowel preparation for colonoscopy, as it requires that a much smaller volume be ingested and is equally effective and less costly than polyethylene glycol-based electrolyte solutions. ... Complications of its use may occur.
MEDICATION (VET): As pH buffer in parenterals and topical ophthalmics.
MEDICATION (VET): Used in liquid feed supplements for cattle... When added as supplement (8-10 g daily) to phosphorus deficient rations, it produces dramatic increase in ram ejaculate volume and spermatozoa concentration within 45 days (approximate spermatogenesis time).
MEDICATION (VET): its simultaneous oral use with methenamine for urinary problems is seriously questioned as it liberates formaldehyde in intestinal tract rather than in urinary tract. Oral doses may be followed by methenamine in one hr to produce desired urinary effect.
MEDICATION (VET): to acidify urine particularly in cats & dogs. At one time 250-1000 g doses were recommended for horses. 1500 G, which produces undesirable upsets & purging, is required to acidify urine of cows.

Pharmacology

Sodium phosphate inceases fecal water content to increase mobility through the large intestine [A19446].

Mechanism of Action

Sodium phosphate is thought to work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen [A19446].
... /Promotes/ defecation by retaining water in the intestinal lumen through osmotic forces. ... May also act by stimulating release of cholecystokinin. /Sodium phosphate & sodium biphosphate (Fleet's enema & Fleet's Phospho-soda)/
Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions in almost all organs and tissues. It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium and a primary role in the renal excretion of hydrogen ion.

Pictograms

Irritant

Irritant

Other CAS

7632-05-5
7558-80-7
89140-32-9

Associated Chemicals

Sodium dihydrogen phosphate monohydrate;10049-21-5
Sodium dihydrogen phosphate dihydrate;13472-35-0

Wikipedia

Monosodium phosphate

Drug Warnings

/BOXED WARNING/ There have been rare, but serious reports of acute phosphate nephropathy in patients who received oral sodium phosphate products for colon cleansing prior to colonoscopy. Some cases have resulted in permanent impairment of renal function and some patients required long-term dialysis. While some cases have occurred in patients without identifiable risk factors, patients at increased risk of acute phosphate nephropathy may include those with increased age, hypovolemia, increased bowel transit time (such as bowel obstruction), active colitis, or baseline kidney disease, and those using medicines that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme [ACE] inhibitors, angiotensin receptor blockers [ARBs], and possibly nonsteroidal anti-inflammatory drugs [NSAIDs]).
FDA has become aware of reports of acute phosphate nephropathy, a type of acute kidney injury, associated with the use of oral sodium phosphate products (OSP) for bowel cleansing prior to colonoscopy or other procedures. These products include the prescription products, Visicol and OsmoPrep, and OSPs available over-the-counter without a prescription as laxatives (e.g., Fleet Phospho-soda). In some cases when used for bowel cleansing, these serious adverse events have occurred in patients without identifiable factors that would put them at risk for developing acute kidney injury. We cannot rule out, however, that some of these patients were dehydrated prior to ingestion of OSPs or they did not drink sufficient fluids after ingesting OSP. Acute phosphate nephropathy is a form of acute kidney injury that is associated with deposits of calcium-phosphate crystals in the renal tubules that may result in permanent renal function impairment. Acute phosphate nephropathy is a rare, serious adverse event that has been associated with the use of OSPs. The occurrence of these events was previously described in an Information for Healthcare Professionals sheet and an FDA Science Paper issued in May 2006. Additional cases of acute phosphate nephropathy have been reported to FDA and described in the literature since these were issued. Individuals who appear to have an increased risk of acute phosphate nephropathy following the use of OSPs include persons: who are over age 55; who are hypovolemic or have decreased intravascular volume; who have baseline kidney disease, bowel obstruction, or active colitis; and who are using medications that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme [ACE] inhibitors, angiotensin receptor blockers [ARBs], and possibly nonsteroidal anti-inflammatory drugs [NSAIDs]). As a result of new safety information received, FDA is requiring the manufacturer of Visicol and OsmoPrep, the two OSPs available by prescription only, to add a Boxed Warning to the labeling for these products. FDA is also requiring that the manufacturer develop and implement a risk evaluation and mitigation strategy (REMS), which will include a Medication Guide, to ensure that the benefits of these products outweigh the risk of acute phosphate nephropathy, and to conduct a postmarketing clinical trial to further assess the risk of acute kidney injury with use of these products. /Sodium phosphate, monobasic, monohydrate and sodium phosphate, dibasic anhydrous/
Sodium phosphate and 10% mannitol solutions provided superior results in terms of colon cleansing compared to sodium picosulfate solution. All serum electrolytes evaluated were significantly altered in the three groups, without important clinical signs. High levels of serum phosphate were the most striking alteration in patients prepared with sodium phosphate solution, again with no clinical signs. Variations related to blood pressure and pulse rate suggested contraction of intravascular volume, with no clinical effects.
Fifteen male subjects received 50 mL of commerical laxative containing 24 g of sodium biphosphate (sodium phosphate monobasic) and 6 g of sodium phosphate (sodium phosphate dibasic; I) (7 g of elemental phosphorus) administered with 500 mL of water and 11 patients received 300 mL of magnesium citrate (II) containing 3.2 g of elemental magnesium. Patients ranged in age from 26 to 86 yr. Serum magnesium, calcium, phosphorus, total protein, and albumin were determined before and at various intervals up to 16 hr after administration of the laxative and prior to radiological study. The administration of I in conventional doses to normal subjects prior to barium enema resulted in a striking increase in serum phosphorus levels followed by a decline in serum calcium levels in all subjects. Changes were highly significant when compared with control subjects who were prepared for the same procedure with II. Levels of serum potassium also decreased significantly but not serum sodium, chloride, bicarbonate, or magnesium. It would seem wise to caution against the use of phosphate containing laxatives in the presence of severe renal insufficiency, hypocalcemia, or convulsive disorders. In patients who are receiving frequent, repetitive dosages because of difficulty in cleansing the bowel for radiological procedures, serum calcium should be closely monitored. /Sodium phosphate, monobasic, monohydrate and sodium phosphate, dibasic anhydrous/
For more Drug Warnings (Complete) data for SODIUM DIHYDROGEN PHOSPHATE (39 total), please visit the HSDB record page.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Buffering

Methods of Manufacturing

Sodium monophosphates are usually produced by neutralization of phosphoric acid with soda ash or caustic soda. The latter is predominantly used in Germany, while in the United States, the less expensive soda ash prevails. The basicity of sodium carbonate is insufficient for the formation of trisodium phosphate, so that caustic soda must be used in this step. The phosphates crystallize from the solutions as hydrates and are separated by centrifugation. Anhydrous salts are obtained by dehydration in rotary dryers or directly from the solutions by spray drying or in rotary kilns. Both thermal phosphoric acid and the cheaper wet phosphoric acid are used as starting materials. The very pure thermal phosphoric acid is generally used in the production of food-grade phosphates. /Sodium monophosphates/
Thermal phosphoric acid is used preferentially for production of monosodium phosphate. Wet phosphoric acid is less suitable because the impurities are only partially precipitated in the neutralization with soda ash or caustic soda up to the first stage, so that additional recrystallization would be required to purify the phosphate. The dihydrate and the anhydrous salt are the usual commercial forms.
By treating disodium phosphate with proper proportion of phosphoric acid.

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Wholesale and retail trade
Phosphoric acid, sodium salt (1:1): ACTIVE
Biological denitrification of wastewater for human waste treatment
Sodium dihydrogen phosphate was added to waste solution from regeneration of ammonia-adsorbed zeolite, to remove ammonia from resulting precipitate.
Sodium dihydrogen phosphate enhanced dentifrice composition
Various phosphoric acids and phosphates were examined and effects of concentration, temperature, and metal ions on stability of ascorbic acid were investigated to develop a good stabilizer for ascorbic acid. A considerable stabilizing effect was observed for sodium dihydrogen phosphate.

Analytic Laboratory Methods

Method: NIOSH 7300, Issue 3; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (nitric/perchloric acid ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/
Method: NIOSH 7301, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (aqua regia ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/
Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestiion; Analyte: phosphorus; Matrix: air; Detection Limit: 0.3 ug/mL. /Phosphorus/
Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, flame photometric detector (phosphorus mode); Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/
Method: NIOSH 9102, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy; Analyte: phosphorus; Matrix: air; Detection Limit: 0.043 ug/wipe. /Phosphorus/

Storage Conditions

Store in original containers. Keep containers securely sealed.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place.

Interactions

Sodium dihydrogen phosphate and sodium glycerophosphate inhibited intestinal calcium absorption in rats when administered simultaneously with 5-50 mmoles calcium chloride solution by gavage or in situ in ligatured jejunal loops.
The effects of sodium phosphate dibasic disodium phosphate buffer on in vivo release and on ocular and systemic absorption of timolol administered in matrices of monoisopropyl ester of polymethylvinyl ether/maleic anhydride ocularly to rabbits was studied; the vasoconstrictor phenylephrine methaoxedrine was added to some matrices to reduce the systemic absorption of timolol. The unbuffered matrix yielded a lower peak concentration of timolol in tear fluid and a lower steady-state concentration in plasma 3 hr later than the buffered one. Thus, sodium phosphate dibasic increases the rate of timolol release from the inserts several fold in tear fluid. Coadministration of phenylephrine in buffered matrices decreased the peak timolol concentration in plasma about 3 times and increased that in tear fluid about 2 fold. In iris-ciliary body, administration of buffered matrices resulted in timolol concentrations that were comparable with the levels after eye drop instillation. Compared to the unbuffered matrices, sodium phosphate dibasic, with or without phenylephrine, at least doubled the concentration ratio of iris-ciliary body to plasma.
The effect of aluminum on the renal handling of phosphate was studied in rats. Male Sprague Dawley rats were divided into 3 groups. The first group consisted of intact animals. The second consisted of rats that had been thyroparathyroidectomized. The third group consisted of thyroparathyroidectomized rats that were infused with 18.0 millimolar phosphate solution (disodium-phosphate monosodium-phosphate) ratio 4 to 1). Each group was subdivided into animals that were infused with 2.8 micrograms per milliliter aluminum for 3 hours or saline (controls). Glomerular filtration rate, urine flow rate, fractional excretion of phosphate, plasma calcium, sodium, and phosphate, blood pH, and urinary cyclic-adenosine-3',5'-monophosphate were measured at selected intervals. Liver, kidney, and brain aluminum concentrations were measured at selected times. In intact animals, fractional excretion of phosphate increased significantly after 3 hours of aluminum infusion. Plasma calcium and phosphate decreased. In the thyroparathyroidectomized animals, fractional excretion of phosphate increased after 3 hours of aluminum infusion and after 2 and 3 hours in animals that also received phosphates. Urinary cyclic-adenosine-3',5'- monophosphate concentrations were not significantly affected in thyroparathyroidectomized rats infused with phosphates. Glomerular filtration rate, urine flow rate, and plasma sodium were also not significantly affected. Blood pH was not significantly different between saline and aluminum infused rats in any group. Brain and kidney aluminum concentrations were not significantly affected by aluminum infusion. Liver aluminum concentrations were not significantly higher in all aluminum infused animals. The authors conclude that aluminum infusion inhibits renal phosphate reabsorption by a mechanism that does not involve parathyroid hormone, blood pH, or 3',5'-monophosphate.
Oral administration is safer, but careful monitoring of serum electrolyte levels and renal function is necessary. Nausea, vomiting, and diarrhea may occur and may be dose dependent. Concomitant use of antacids containing aluminum and/or magnesium should be avoided, because they may bind phosphate and prevent it absorption (calcium antacids also may bind phosphate, and it is assumed that these agents are not given to hypercalcemic patients). /Monobasic or dibasic sodium or potassium phosphate/

Dates

Modify: 2023-09-12
Rex DK: Dosing considerations in the use of sodium phosphate bowel preparations for colonoscopy. Ann Pharmacother. 2007 Sep;41(9):1466-75. Epub 2007 Jul 24. [PMID:17652123]
Schanz S, Kruis W, Mickisch O, Kuppers B, Berg P, Frick B, Heiland G, Huppe D, Schenck B, Horstkotte H, Winkler A: Bowel Preparation for Colonoscopy with Sodium Phosphate Solution versus Polyethylene Glycol-Based Lavage: A Multicenter Trial. Diagn Ther Endosc. 2008;2008:713521. doi: 10.1155/2008/713521. [PMID:18645612]
Ehrenpreis ED: Increased serum phosphate levels and calcium fluxes are seen in smaller individuals after a single dose of sodium phosphate colon cleansing solution: a pharmacokinetic analysis. Aliment Pharmacol Ther. 2009 Jun 1;29(11):1202-11. doi: 10.1111/j.1365-2036.2009.03987.x. Epub 2009 Feb 27. [PMID:19298584]
Razzaque MS: Phosphate toxicity: new insights into an old problem. Clin Sci (Lond). 2011 Feb;120(3):91-7. doi: 10.1042/CS20100377. [PMID:20958267]
Biber J, Hernando N, Forster I: Phosphate transporters and their function. Annu Rev Physiol. 2013;75:535-50. doi: 10.1146/annurev-physiol-030212-183748. [PMID:23398154]
FDA Guide: Sodium Phosphate Tablet
ChemIDPlus: Sodium Phosphate

Explore Compound Types